4-Acetamido-2-methylnitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

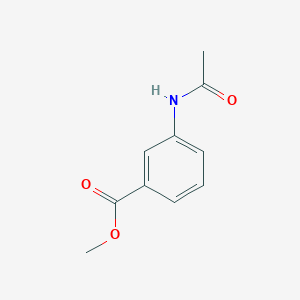

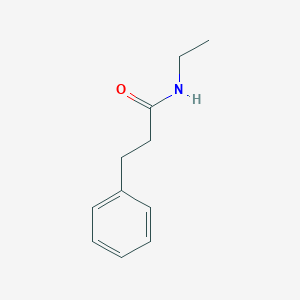

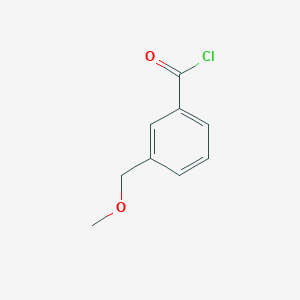

4-Acetamido-2-methylnitrobenzene is a chemical compound with the molecular formula CH3CONHC6H3(CH3)NO2 . It is used in various applications, including the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .

Synthesis Analysis

The synthesis of 4-Acetamido-2-methylnitrobenzene involves the use of Pyridine and AcCl in DCM. The solution of 20-2 (10 g, 65.789 mmol) in pyridine (20 mL) is added at 0° C. The mixture is then stirred at room temperature for 3 hours .Molecular Structure Analysis

The molecular weight of 4-Acetamido-2-methylnitrobenzene is 194.19 . The linear formula of this compound is CH3CONHC6H3(CH3)NO2 .Chemical Reactions Analysis

4-Acetamido-2-methylnitrobenzene may be used in the preparation of 2-nitro-4-aminotoluene by acid hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-2-methylnitrobenzene include a density of 1.3±0.1 g/cm3, a boiling point of 391.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 64.2±3.0 kJ/mol and a flash point of 190.8±24.6 °C .Relevant Papers There are several peer-reviewed papers related to 4-Acetamido-2-methylnitrobenzene. For instance, a paper titled “Recent advancements in the use of Bobbitt’s salt and 4-acetamidoTEMPO” discusses the recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt’s salt and its stable organic nitroxide counterpart .

Aplicaciones Científicas De Investigación

Synthesis of 2-Nitro-4-aminotoluene

4-Acetamido-2-methylnitrobenzene: is utilized in the synthesis of 2-nitro-4-aminotoluene through acid hydrolysis . This compound serves as an intermediate in the production of dyes, pigments, and other chemicals that require a nitroamine functional group.

.Propiedades

IUPAC Name |

N-(3-methyl-4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-5-8(10-7(2)12)3-4-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOMFNRBNSBPIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372025 |

Source

|

| Record name | 4-Acetamido-2-methylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-2-methylnitrobenzene | |

CAS RN |

51366-39-3 |

Source

|

| Record name | 4-Acetamido-2-methylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4A,5,5a,6,6a-hexahydro-1H-4,6-ethenocyclopropa[f]isobenzofuran-1,3(3aH)-dione](/img/structure/B181043.png)